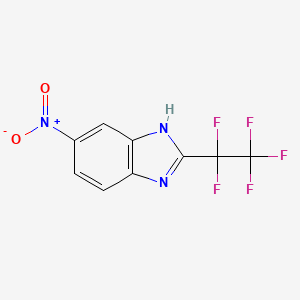

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole

描述

Molecular Identity and Classification

Chemical Formula, Molecular Weight, and CAS Registry

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative with the chemical formula C₉H₄F₅N₃O₂ and a molecular weight of 281.14 g/mol . Its CAS Registry Number is 4229-01-0 , uniquely identifying it in chemical databases.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₄F₅N₃O₂ |

| Molecular Weight | 281.14 g/mol |

| CAS Registry Number | 4229-01-0 |

IUPAC Nomenclature and Alternative Designations

The IUPAC name is 6-nitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole , reflecting the nitro group at position 6 and the pentafluoroethyl substituent at position 2 of the benzimidazole core. Common synonyms include 6-Nitro-2-(perfluoroethyl)-1H-benzimidazole and 2-(Pentafluoroethyl)-6-nitrobenzimidazole.

Position in Benzimidazole Classification System

Benzimidazoles are heterocyclic aromatic compounds comprising fused benzene and imidazole rings. This compound belongs to the nitrobenzimidazole subclass, characterized by a nitro group (-NO₂) on the benzene ring, and further classified as a pentafluoroethyl-substituted benzimidazole due to its fluorinated alkyl chain.

Structural Features and Electronic Properties

Core Benzimidazole Scaffold Architecture

The benzimidazole scaffold consists of a six-membered benzene ring fused to a five-membered imidazole ring containing two nitrogen atoms. The imidazole ring exists in a 1H-tautomeric form , with one NH group at position 1 and a secondary nitrogen at position 3.

Nitro Group Positioning and Electronic Effects

The nitro group at position 6 is a strong electron-withdrawing group , inducing polarization in the benzene ring. This alters electron density distribution, as confirmed by NMR studies showing deshielding of adjacent protons. The nitro group also participates in resonance interactions , stabilizing negative charge delocalization.

Pentafluoroethyl Substituent Configuration

The pentafluoroethyl (-C₂F₅) group at position 2 is a perfluoroalkyl chain with high electronegativity. Its tetrahedral geometry and strong electron-withdrawing nature significantly influence the compound’s lipophilicity and reactivity. Fluorine atoms adopt a staggered conformation , minimizing steric hindrance.

Physical and Chemical Properties

Melting Point, Solubility, and Crystalline Characteristics

The compound exhibits a melting point of 140–141°C . It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Crystallographic data are limited, but analogous nitrobenzimidazoles form monoclinic crystals with π-π stacking interactions.

| Property | Value |

|---|---|

| Melting Point | 140–141°C |

| Solubility | Soluble in DMSO, CH₂Cl₂ |

Spectroscopic Profiles (IR, NMR, Mass Spectrometry)

Chemical Reactivity Parameters

- Nitro Group Reduction : The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation.

- Electrophilic Substitution : The electron-deficient benzene ring undergoes substitution at position 4 or 5, guided by the nitro group’s meta-directing effect.

- Acid-Base Behavior : The imidazole NH group exhibits weak acidity (pKa ~12–14), deprotonating under strongly basic conditions.

Stability Under Various Environmental Conditions

The compound is stable at room temperature but degrades under prolonged UV exposure due to nitro group photolysis. It remains intact in acidic and neutral aqueous solutions but hydrolyzes slowly in alkaline media.

属性

IUPAC Name |

6-nitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N3O2/c10-8(11,9(12,13)14)7-15-5-2-1-4(17(18)19)3-6(5)16-7/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWEMPCQGMUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880204 | |

| Record name | 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4229-01-0 | |

| Record name | 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure Overview:

- Reactants: o-phenylene diamine derivatives and aromatic aldehydes bearing nitro groups.

- Catalyst: Acidic catalysts such as sulfuric acid supported on silica (H₂SO₄-SiO₂) or other solid acids.

- Conditions: Microwave irradiation at approximately 80°C for 5–10 minutes.

- Outcome: Formation of nitro-substituted benzimidazole intermediates, which can be further functionalized with pentafluoroethyl groups.

Research Findings:

- Microwave irradiation significantly reduces reaction times from hours to minutes.

- Yields often exceed 80%, with high purity.

- The process involves initial formation of a Schiff base, followed by cyclization to form the benzimidazole core.

Nitration of Pre-formed Benzimidazole Derivatives

Another prevalent method involves nitrating existing benzimidazole compounds to introduce nitro groups at specific positions on the aromatic ring.

Procedure Overview:

- Starting Material: A benzimidazole derivative with suitable reactive sites.

- Nitrating Agent: Mix of concentrated nitric acid and sulfuric acid.

- Conditions: Controlled temperature (usually below 50°C) to prevent over-nitration.

- Outcome: Selective nitration at the 6-position yields 6-nitro derivatives.

Research Findings:

- Nitration of benzimidazole derivatives is regioselective when reaction conditions are carefully controlled.

- The process yields nitrobenzimidazoles with high purity, suitable for subsequent functionalization.

Cyclization of Substituted Phenylenediamines with Nitro- or Fluoroalkyl-Containing Precursors

This approach involves synthesizing the benzimidazole core via cyclization of o-phenylenediamines with suitable aldehyde or carboxylic acid derivatives bearing nitro and pentafluoroethyl groups.

Procedure Overview:

- Reactants: o-phenylenediamine, aromatic aldehydes with nitro groups, and pentafluoroethyl compounds.

- Catalysts: Acidic catalysts such as polyphosphoric acid (PPA), or metal catalysts like copper or palladium complexes.

- Conditions: Conventional heating or microwave irradiation at temperatures ranging from 120°C to 180°C.

- Outcome: Direct formation of the target compound with simultaneous introduction of nitro and pentafluoroethyl groups.

Research Findings:

- Microwave-assisted cyclization enhances yield and reduces reaction time.

- Catalytic systems influence regioselectivity and substitution pattern.

Catalytic Hydrogenation and Functionalization

Post-synthesis modifications, such as hydrogenation of nitro groups or fluorination, can be performed to fine-tune the compound's structure.

Procedure Overview:

- Hydrogenation: Using Pd/C or Pt catalysts under hydrogen atmosphere to reduce nitro groups if needed.

- Fluoroalkylation: Reaction of benzimidazole intermediates with pentafluoroethyl reagents under basic or catalytic conditions.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Microwave condensation | o-phenylene diamine + aromatic aldehyde | 80°C, 5–10 min | Fast, high yield, eco-friendly | Requires microwave equipment |

| Nitration of benzimidazole | Benzimidazole derivative + HNO₃/H₂SO₄ | <50°C, controlled addition | Regioselective, high purity | Over-nitration risk |

| Cyclization of substituted phenylenediamines | o-phenylenediamine + nitro/fluoroalkyl aldehyde | 120–180°C, acid catalyst | Direct synthesis, versatile | Longer reaction times without microwave |

| Catalytic hydrogenation | Nitrobenzimidazole intermediates | H₂, Pd/C, room temp | Functional group modification | Over-reduction risk |

Research Findings and Notes

- Microwave-assisted synthesis is increasingly favored for benzimidazole derivatives due to its efficiency and environmental benefits.

- Catalytic systems such as Pd/C and copper catalysts are effective in facilitating cyclization and functionalization steps.

- Reaction optimization involves adjusting temperature, catalyst type, and solvent to maximize yield and selectivity.

- Functional group tolerance is high, allowing for diverse substitution patterns, including nitro and pentafluoroethyl groups.

化学反应分析

Types of Reactions

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 6-amino-2-(pentafluoroethyl)-1H-benzimidazole.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the pentafluoroethyl group.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting potential for developing new antibiotics .

Anti-cancer Properties

Benzimidazole derivatives have been investigated for their anti-cancer activities. In vitro studies showed that this compound could inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating infections or cancer. Its solubility and stability under physiological conditions make it a candidate for oral or injectable formulations .

Agricultural Applications

Pesticidal Activity

this compound has been explored for its potential use as a pesticide. Studies have shown that similar benzimidazole derivatives are effective against a range of agricultural pests, including nematodes and fungi .

Case Study: Efficacy Against Fungal Pathogens

In field trials, formulations containing this compound demonstrated significant efficacy in controlling fungal pathogens in crops, leading to improved yields. The compound's mechanism involves disrupting cellular processes in target organisms .

Materials Science

Fluorinated Polymers

Due to its pentafluoroethyl group, this compound can be utilized in the synthesis of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Case Study: Development of Coatings

Research has focused on developing coatings incorporating this compound to enhance durability and resistance to harsh environmental conditions. Laboratory tests showed improved performance compared to traditional coatings .

Data Table: Summary of Applications

作用机制

The mechanism of action of 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance electrophilicity and stability, improving antimicrobial activity .

- Aromatic Substituents : Phenyl or nitrophenyl groups at the 2-position introduce π-π stacking interactions, influencing crystallinity and photophysical properties .

Directed Cyclocondensation

- Reagents: Ethanol/nitrobenzene or acetic acid/H₂O₂ mixtures are common for nitro-substituted benzimidazoles .

Computational and Structural Insights

- Geometry Optimization : DFT studies (B3LYP/6-311++G(d,p)) reveal that nitro groups induce planar distortion in the benzimidazole core, enhancing intermolecular interactions .

- NMR and UV-Vis Spectroscopy : Solvent effects (DMSO, chloroform) significantly shift absorption maxima (λmax: 300–430 nm) and NMR signals due to polarity-dependent electronic transitions .

- Crystal Packing : Dihedral angles between benzimidazole and substituent rings (e.g., 43.9° for phenylethyl derivatives) influence crystal stability via hydrogen bonding .

生物活性

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C9H4F5N3O2. The presence of the nitro group and the pentafluoroethyl substituent plays a crucial role in its biological activity.

Pharmacological Activities

Benzimidazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Many benzimidazole derivatives have shown promising anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Benzimidazoles are recognized for their antibacterial and antifungal activities. The introduction of electron-withdrawing groups like nitro can enhance these properties by increasing the compound's reactivity towards microbial targets .

- Antiparasitic Activity : Some studies have indicated that benzimidazole derivatives possess antiparasitic effects against organisms such as Giardia intestinalis and Entamoeba histolytica. These effects are often attributed to the ability of the compounds to disrupt cellular processes in parasites .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzimidazole derivatives:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the compound, which can improve its interaction with biological targets.

- Hydrophobic Interactions : The pentafluoroethyl group contributes to hydrophobic interactions, which can facilitate membrane penetration and increase bioavailability .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various benzimidazole derivatives, including those with nitro substitutions. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential application in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial efficacy of benzimidazole derivatives revealed that compounds with nitro and halogen substituents had enhanced activity against both Gram-positive and Gram-negative bacteria. This study highlighted the importance of substituent positioning on the benzimidazole ring for maximizing antimicrobial effects .

Detailed Research Findings

常见问题

Q. What are the optimal synthetic routes for 6-nitro-2-(pentafluoroethyl)-1H-benzimidazole?

Methodological Answer: The compound can be synthesized via condensation of o-phenylenediamine with pentafluoroethyl-substituted carboxylic acids (or derivatives like nitriles) under acidic conditions . Microwave-assisted methods are recommended for improved yields and reduced reaction times. For example, microwave irradiation (100–150°C, 10–30 min) with catalytic HCl or polyphosphoric acid accelerates cyclization, achieving >80% purity . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., pentafluoroethyl at C-2, nitro at C-6). Peaks near δ 8.5–9.0 ppm indicate aromatic protons adjacent to electron-withdrawing groups .

- X-ray Crystallography: Single-crystal diffraction (SHELX programs) resolves bond angles and torsion angles, critical for verifying nitro and pentafluoroethyl orientations .

- Infrared (IR) Spectroscopy: Bands at 1520–1560 cm (NO) and 1100–1200 cm (C-F) confirm functional groups .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

Methodological Answer: Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or trichomonacidal enzymes) identify binding affinities. The nitro group enhances hydrogen bonding with active-site residues (e.g., Arg/Lys), while the pentafluoroethyl group stabilizes hydrophobic interactions. A scoring function (ΔG < −8 kcal/mol) suggests high inhibitory potential. Cross-validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental designs assess in vitro bioactivity against pathogens like Trichomonas vaginalis?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Serial dilution assays (0.1–100 µM) in Diamond’s TYM medium, incubated anaerobically (37°C, 48 hr). MIC is defined as the lowest concentration with >90% parasite reduction .

- Gene Expression Profiling: Post-treatment, extract RNA and perform qRT-PCR for metabolic genes (e.g., pyruvate:ferredoxin oxidoreductase). Fold-changes ≥2 (vs. untreated controls) indicate mechanistic disruption .

Q. How can QSAR models optimize the compound’s substituents for enhanced activity?

Methodological Answer: Develop 2D/3D-QSAR models (CODESSA, SYBYL) using descriptors like Hammett constants (σ for nitro) and molar refractivity (for pentafluoroethyl). Training sets include analogs (e.g., 6-nitro-2-trifluoromethyl derivatives). A parabolic relationship between hydrophobicity (logP) and activity often emerges, with optimal logP ≈ 3.5 . Validate with leave-one-out cross-validation (q > 0.6) and external test sets.

Data Analysis and Contradiction Resolution

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Variability: Compare experimental conditions (e.g., pathogen strain, incubation time). For T. vaginalis, strain-dependent differences in drug uptake may explain MIC discrepancies .

- Structural Analogues: Cross-reference with 6-nitro-2-(trifluoromethyl) derivatives. If pentafluoroethyl shows lower activity, steric hindrance may reduce target binding .

- Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) and Cohen’s d to quantify effect sizes between studies .

Q. What strategies validate crystallographic data when SHELX refinement yields high R-factors?

Methodological Answer:

- Twinned Data: Use SHELXD for initial phasing and SHELXL for refinement. For high R (>0.1), apply TWIN/BASF commands to model twinning .

- Disorder Modeling: Split pentafluoroethyl groups into multiple positions (PART commands) with occupancy refinement. Validate with residual density maps (Fo−Fc < 0.3 eÅ) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| -NMR | δ 8.7 (H-4), δ 8.3 (H-7), δ 4.5 (NH, exchange) | |

| IR | 1530 cm (NO), 1150 cm (C-F) | |

| X-ray | C-NO bond length: 1.21 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。